4-Demethylwyosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

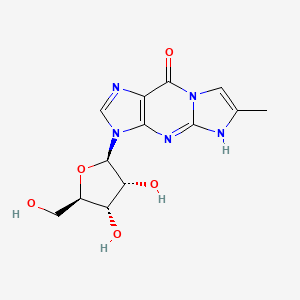

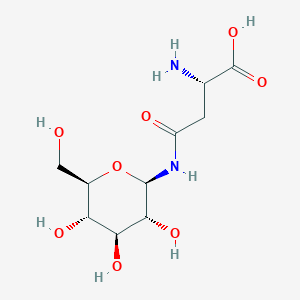

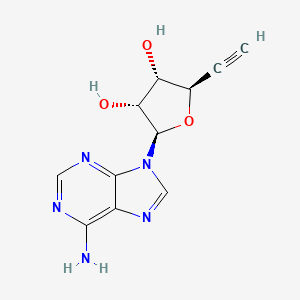

4-demethylwyosine is a nucleoside analogue having 6-methyl-3,5-dihydro-9H-imidazo[1,2-a]purin-9-one as the modified nucleobase. It derives from a guanosine.

Scientific Research Applications

Mechanistic Studies and Enzymatic Functions

Hydrogen Atom Abstraction and Imidazoline Ring Formation

4-Demethylwyosine (4-DmW) is synthesized by TYW1, which catalyzes the condensation of N-methylguanosine (m¹G) with pyruvate. This process involves hydrogen atom abstraction from the methyl group of m¹G and the formation of the imidazoline ring, integral to 4-DmW's structure (Young & Bandarian, 2015).

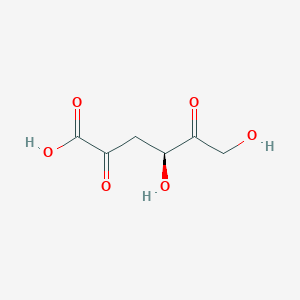

Role of Pyruvate in 4-DmW Formation

Pyruvate serves as the source of two carbons required for the imidazoline ring of 4-DmW, with carbons C2 and C3 of pyruvate incorporated into the structure (Young & Bandarian, 2011).

Radical-SAM Enzyme Characteristics

TYW1, a 4-DmW synthase, is part of the Radical-SAM superfamily, with an additional [4Fe-4S] cluster interacting with the pyruvate co-substrate. This highlights its role in radical insertion reactions in tRNA modification (Perche-Létuvée et al., 2012).

Biosynthesis and Molecular Structure

- Molecular Structure Analysis: The flavodoxin-like domain of TYW1, essential for 4-DmW synthesis, binds the coenzyme flavin mononucleotide (FMN). This aids in elucidating the structural enzymology of 4-DmW synthesis in tRNA (Sjekloća & Ferré-D’Amaré, 2022).

Role in tRNA Function and Modification

Bifunctional Methyltransferase Activity

A remarkable bifunctional tRNA methyltransferase, aTrm5a, catalyzes methylation reactions at two positions in tRNA, crucial for the production of 4-DmW and its derivatives in archaeal tRNA(Phe) (Urbonavičius, Meškys, & Grosjean, 2014).

Influence on Drug Resistance in Cancer Therapy

Changes in tRNA modifications, including the presence of 4-DmW, correlate with acquired drug resistance, such as taxol resistance in cancer cell lines. The dynamic regulation of 4-DmW levels may be a mechanism underlying resistance to chemotherapy (Pan, Yan, Wang, & Jiang, 2020).

properties

Product Name |

4-Demethylwyosine |

|---|---|

Molecular Formula |

C13H15N5O5 |

Molecular Weight |

321.29 g/mol |

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C13H15N5O5/c1-5-2-17-11(22)7-10(16-13(17)15-5)18(4-14-7)12-9(21)8(20)6(3-19)23-12/h2,4,6,8-9,12,19-21H,3H2,1H3,(H,15,16)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

QUZQVVNSDQCAOL-WOUKDFQISA-N |

Isomeric SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |

Canonical SMILES |

CC1=CN2C(=O)C3=C(N=C2N1)N(C=N3)C4C(C(C(O4)CO)O)O |

synonyms |

4-demethylwyosine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

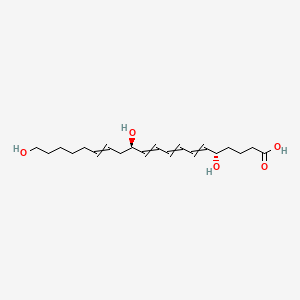

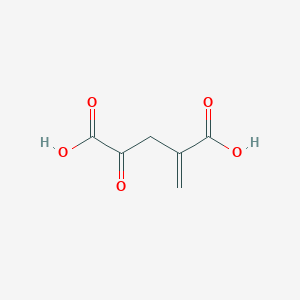

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-((1'R,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylate](/img/structure/B1206638.png)

![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1206641.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(2-hydroxyethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1206646.png)